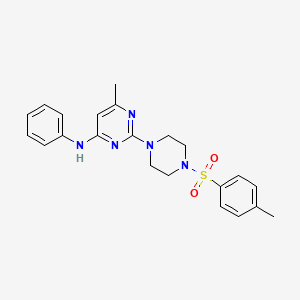
6-methyl-N-phenyl-2-(4-tosylpiperazin-1-yl)pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-METHYL-2-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-N-PHENYLPYRIMIDIN-4-AMINE is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with a methyl group, a phenyl group, and a piperazine moiety that is further substituted with a 4-methylbenzenesulfonyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-METHYL-2-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-N-PHENYLPYRIMIDIN-4-AMINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between an appropriate aldehyde and a guanidine derivative under acidic conditions.
Substitution Reactions: The phenyl and methyl groups are introduced through nucleophilic substitution reactions using suitable reagents such as phenyl halides and methyl halides.
Introduction of the Piperazine Moiety: The piperazine ring is introduced through a nucleophilic substitution reaction with a suitable piperazine derivative.
Sulfonylation: The final step involves the sulfonylation of the piperazine moiety using 4-methylbenzenesulfonyl chloride under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
6-METHYL-2-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-N-PHENYLPYRIMIDIN-4-AMINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Aplicaciones Científicas De Investigación
6-METHYL-2-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-N-PHENYLPYRIMIDIN-4-AMINE has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 6-METHYL-2-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-N-PHENYLPYRIMIDIN-4-AMINE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cellular signaling pathways.
Pathways Involved: It modulates pathways related to inflammation, apoptosis, and cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
- **6-METHYL-2-{[4-(3-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]METHYL}-1,3-BENZOXAZOLE
- **2-{[4-(4-BROMOPHENYL)PIPERAZIN-1-YL]METHYL}-4-(3-CHLOROPHENYL)-5-(4-METHOXYPHENYL)-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE
Uniqueness
6-METHYL-2-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-N-PHENYLPYRIMIDIN-4-AMINE is unique due to its specific substitution pattern and the presence of both a pyrimidine ring and a piperazine moiety. This unique structure contributes to its distinct pharmacological properties and potential therapeutic applications .
Propiedades
Fórmula molecular |
C22H25N5O2S |
|---|---|
Peso molecular |
423.5 g/mol |
Nombre IUPAC |
6-methyl-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-N-phenylpyrimidin-4-amine |
InChI |
InChI=1S/C22H25N5O2S/c1-17-8-10-20(11-9-17)30(28,29)27-14-12-26(13-15-27)22-23-18(2)16-21(25-22)24-19-6-4-3-5-7-19/h3-11,16H,12-15H2,1-2H3,(H,23,24,25) |
Clave InChI |
LTXCWFYMMXVDRB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC(=CC(=N3)NC4=CC=CC=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]cyclopentyl}cyclohexanamine](/img/structure/B11238605.png)
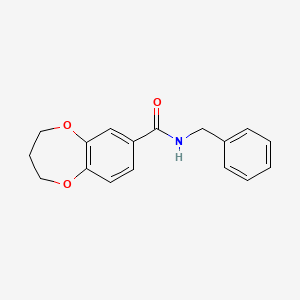
![2-[(3-methoxybenzyl)sulfanyl]-5-methyl-N-(2-methylphenyl)-7-(2-methylpropyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11238620.png)
![N~4~-(2-methylphenyl)-N~6~-[2-(morpholin-4-yl)ethyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11238622.png)
![N-{1-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]-4-methylcyclohexyl}-2,3-dihydro-1,4-benzodioxin-6-amine](/img/structure/B11238623.png)
![2-(2-Cyclopentylethyl)-7-(3,4-dimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11238636.png)
![N-(4-fluorophenyl)-2-[4-(morpholin-4-ylcarbonyl)-2-oxoquinolin-1(2H)-yl]acetamide](/img/structure/B11238643.png)
![N~4~-(4-fluorophenyl)-1-phenyl-N~6~-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11238648.png)
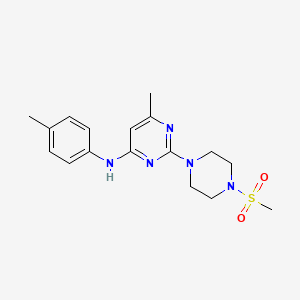

![4-{[4-(4-chlorophenyl)piperazin-1-yl]carbonyl}-1-(1H-indazol-3-yl)pyrrolidin-2-one](/img/structure/B11238663.png)
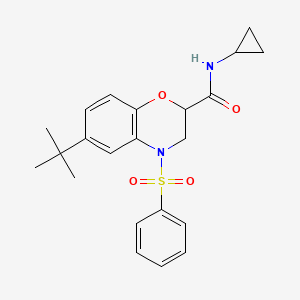
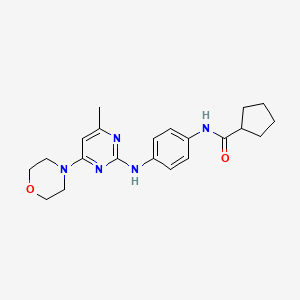
![N-(5-fluoro-2-methylphenyl)-3-[3-({[5-(3-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B11238684.png)
